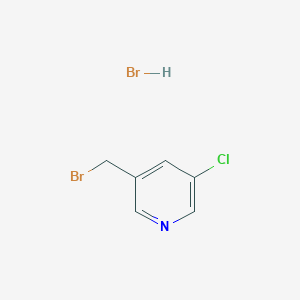

3-(Bromomethyl)-5-chloropyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a halogenated heterocyclic building block . It is a solid substance with a molecular weight of 252.94 . It is used in the preparation of ether ligands .

Synthesis Analysis

The synthesis of “this compound” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is considered simple, efficient, and environmentally friendly .

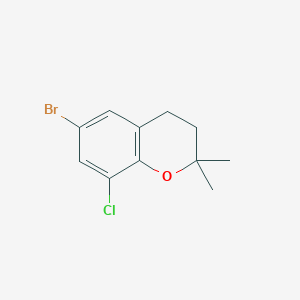

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6BrN·HBr . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Intermediate in Synthesis

"3-(Bromomethyl)-5-chloropyridine hydrobromide" is a crucial intermediate in the synthesis of various compounds. For example, it is used in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies (Guo, Lu, & Wang, 2015).

Polymer Research

This chemical is used in the synthesis of new hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and biochemistry (Monmoton, Lefebvre, & Fradet, 2008).

Catalytic Applications

It is involved in selective amination reactions catalyzed by palladium-Xantphos complexes, showcasing its role in facilitating specific chemical transformations (Ji, Li, & Bunnelle, 2003).

Organic Synthesis

The compound is utilized in various organic synthesis processes, such as the reduction of pyrrolinium bromides to pyrrolidines and their transformation into piperidin-3-ones (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

Medicinal Chemistry

In medicinal chemistry, it is used for synthesizing novel compounds with potential biological activities, such as variolin B and deoxyvariolin B, which are natural alkaloids with potential pharmacological significance (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Safety and Hazards

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

3-(Bromomethyl)-5-chloropyridine hydrobromide is a halogenated heterocyclic compound It is commonly used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of this compound is not well-documented. As a reagent in organic synthesis, it likely interacts with its targets through nucleophilic substitution reactions, given the presence of the bromomethyl group. This group is susceptible to attack by nucleophiles, leading to the formation of new bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in organic synthesis, it can participate in various reactions to form new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in dry conditions . Its reactivity may also be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment .

properties

IUPAC Name |

3-(bromomethyl)-5-chloropyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLKDKSBPQJRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)